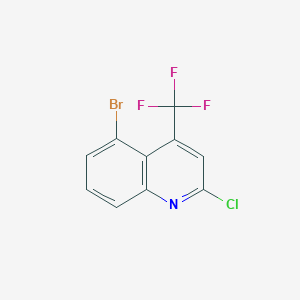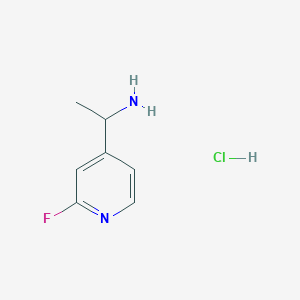
4-(4-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methoxy group, linked to a phenyl ring This phenyl ring is further connected to a piperazine ring substituted with a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Methoxylation: The pyrazole ring is then methoxylated using methanol in the presence of a base.
Coupling with Phenyl Ring: The methoxylated pyrazole is coupled with a phenyl ring using a suitable coupling agent.
Formation of Piperazine Ring: The phenyl ring is then linked to a piperazine ring through a sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the development of new biochemical assays.
Medicine
Medically, the compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, the compound can be used in the development of new materials, particularly those requiring specific functional groups for desired properties.
Wirkmechanismus
The mechanism of action of 4-(4-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The pyrazole ring can also interact with various receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
- 4-Bromo-1,3-dimethyl-1H-imidazolium iodide
- 4-[(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine
Uniqueness
Compared to similar compounds, 4-(4-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of a pyrazole ring, a phenyl ring, and a piperazine ring with a sulfonamide group
Eigenschaften
Molekularformel |
C18H26BrN5O3S |
|---|---|
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
4-[4-[(4-bromo-2,5-dimethylpyrazol-3-yl)methoxy]phenyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H26BrN5O3S/c1-14-18(19)17(22(4)20-14)13-27-16-7-5-15(6-8-16)23-9-11-24(12-10-23)28(25,26)21(2)3/h5-8H,9-13H2,1-4H3 |
InChI-Schlüssel |
ZOQAUXRIYJZPRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1Br)COC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14785478.png)


![{4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid ethyl ester](/img/structure/B14785517.png)



![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B14785537.png)
![N-{9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14785541.png)


![2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14785553.png)
![Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14785573.png)

